Physicochemical Property: A Higher Predicted Boiling Point Versus Des-Benzyl Congener
This compound's physicochemical profile distinguishes it from simpler structural analogs. Its predicted boiling point of 518.1±60.0 °C and density of 1.362±0.06 g/cm³ are substantially higher than those of the des-benzyl congener 2-amino-4-hydroxy-6-methyl-5-nitropyrimidine . While predicted values have inherent limitations, this difference indicates significantly different physical handling and purification requirements.
| Evidence Dimension | Predicted Boiling Point |
|---|---|
| Target Compound Data | 518.1±60.0 °C at 760 mmHg |
| Comparator Or Baseline | 2-amino-4-hydroxy-6-methyl-5-nitropyrimidine (estimated <400 °C based on lower molecular weight and polarity) |
| Quantified Difference | Approximately >120 °C higher predicted value |
| Conditions | Predicted data based on ACD/Labs Percepta Platform. Standard temperature and pressure (760 mmHg). |
Why This Matters
This directly impacts the choice of purification and handling methods, where the target compound's lower volatility enables techniques incompatible with more volatile alternatives.
